1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide

Description

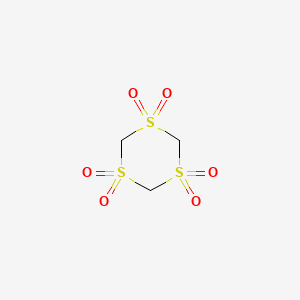

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trithiane 1,1,3,3,5,5-hexaoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O6S3/c4-10(5)1-11(6,7)3-12(8,9)2-10/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVUITIVPMGLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1S(=O)(=O)CS(=O)(=O)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175500 | |

| Record name | s-Trithiane, 1,1,3,3,5,5-hexoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2125-34-0 | |

| Record name | s-Trithiane, 1,1,3,3,5,5-hexaoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2125-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Trithiane, 1,1,3,3,5,5-hexoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002125340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(methylene sulfone) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Trithiane, 1,1,3,3,5,5-hexoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trithiane 1,1,3,3,5,5-hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Trithiane, 1,1,3,3,5,5-hexaoxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE579E7MQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Whitepaper: A Comprehensive Guide to the Synthesis of 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide

An In-depth Technical Guide for Professionals in Chemical Research and Drug Development

Abstract

This document provides a detailed technical guide on the synthesis of 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide, a highly oxidized organosulfur compound. The synthesis involves the robust oxidation of its thioether precursor, 1,3,5-trithiane. This guide is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of the synthetic strategy, a detailed and validated experimental protocol, and critical insights into the underlying chemical principles. We will delve into the rationale behind procedural choices, safety imperatives, and methods for analytical verification of the final product.

Introduction and Strategic Overview

1,3,5-Trithiane is a cyclic thioacetal, specifically the stable trimer of the otherwise unstable thioformaldehyde.[1][2] Structurally, it is a six-membered ring with alternating methylene bridges and sulfur atoms.[1][2] This compound serves as a versatile building block in organic synthesis, notably as a masked formaldehyde equivalent and a precursor for various sulfur-containing molecules crucial in pharmaceuticals and agrochemicals.[1][2][3]

The target of this guide, this compound (CAS No: 2125-34-0), represents the highest oxidation state of the parent trithiane.[4] Each sulfur atom is converted from a thioether (oxidation state -2) to a sulfone (oxidation state +4), a transformation that dramatically alters the molecule's electronic properties, polarity, and reactivity.

The core synthetic strategy is a direct and forceful oxidation. The primary challenge lies in driving the oxidation to completion across all three sulfur centers without causing decomposition of the heterocyclic ring. The conversion of a sulfide to a sulfone is a well-established transformation, typically proceeding through a sulfoxide intermediate.[5][6] Achieving the hexaoxide state requires a potent oxidizing agent capable of performing six sequential oxidations on a single molecule.

Causality in Experimental Design: The "Why" Behind the "How"

As a self-validating system, every step in this protocol is designed for clarity, safety, and reproducibility. The rationale is as critical as the procedure itself.

-

Choice of Oxidizing Agent: Hydrogen peroxide (H₂O₂), particularly in a 30% aqueous solution, is selected for its high oxidation potential, accessibility, and environmentally benign byproduct (water).[5][7] While other reagents like peroxy acids (e.g., m-CPBA) are effective for sulfide oxidation, H₂O₂ offers a high atom economy and avoids the introduction of complex organic byproducts that would complicate purification.[5]

-

Reaction Medium: The use of a strong acid like trifluoroacetic acid (TFA) or glacial acetic acid as the solvent is a critical choice. It serves two primary functions: it protonates the hydrogen peroxide, forming a more potent electrophilic oxidizing species (e.g., H₃O₂⁺), and it effectively solvates the reactants.

-

Temperature Control: The oxidation of sulfides is a highly exothermic process. The reaction is initiated in an ice bath to moderate the initial rate of reaction and prevent a thermal runaway. Uncontrolled temperature spikes can lead to the decomposition of the trithiane ring and hazardous pressure buildup from oxygen release from the H₂O₂.

-

Controlled Reagent Addition: The dropwise addition of hydrogen peroxide is mandatory. This ensures that the heat generated can be effectively dissipated by the cooling bath, maintaining control over the reaction's kinetics.

-

Quenching: The destruction of excess peroxide post-reaction is a crucial safety step.[8] A reducing agent like sodium sulfite is used to neutralize any remaining H₂O₂, preventing potential hazards during workup and solvent removal.[8][9]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from its commercially available precursor, 1,3,5-trithiane.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier Example |

| 1,3,5-Trithiane | 138.27 | >98% | Sigma-Aldrich |

| Hydrogen Peroxide | 34.01 | 30% (w/w) in H₂O | Fisher Scientific |

| Trifluoroacetic Acid (TFA) | 114.02 | >99% | Sigma-Aldrich |

| Sodium Sulfite | 126.04 | >98% | Acros Organics |

| Deionized Water | 18.02 | - | - |

| Acetone | 58.08 | ACS Grade | VWR |

Step-by-Step Synthesis Workflow

Safety First: This procedure must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemically resistant gloves, is mandatory.[10][11][12] Hydrogen peroxide (30%) is a strong oxidizer and can cause severe chemical burns.[13] Trifluoroacetic acid is highly corrosive.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 1,3,5-trithiane (5.0 g, 36.2 mmol) in trifluoroacetic acid (50 mL).

-

Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes to ensure the temperature equilibrates to 0-5 °C.

-

Oxidant Addition: While vigorously stirring, add 30% hydrogen peroxide (30 mL, approx. 294 mmol) dropwise via an addition funnel over a period of 60-90 minutes. CRITICAL: Monitor the temperature closely and ensure it does not exceed 10 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature by removing the ice bath. Continue stirring at room temperature for 12-18 hours. The reaction mixture should become a clear solution as the starting material is consumed and then may form a precipitate as the product is generated.

-

Product Precipitation: After the reaction period, slowly pour the mixture into a beaker containing 200 mL of ice-cold deionized water. The white, solid product should precipitate immediately.

-

Quenching Excess Peroxide: While stirring the aqueous suspension, cautiously add solid sodium sulfite in small portions until a drop of the suspension no longer gives a positive test with peroxide test strips. This step is crucial for safety.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with copious amounts of deionized water (3 x 50 mL) and then with cold acetone (2 x 20 mL) to remove residual TFA and water.

-

Drying: Dry the product under high vacuum at 50 °C for at least 8 hours to yield this compound as a fine white powder.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized product must be confirmed through rigorous analytical methods.

-

¹H NMR Spectroscopy: The starting material, 1,3,5-trithiane, exhibits a single sharp peak in its ¹H NMR spectrum.[14] Upon oxidation to the hexaoxide, the powerful electron-withdrawing effect of the six oxygen atoms will cause a significant downfield shift of this singlet, providing clear evidence of the transformation.

-

¹³C NMR Spectroscopy: Similar to the proton NMR, the carbon signal will also experience a downfield shift.

-

Infrared (IR) Spectroscopy: This is a definitive technique for confirming the presence of sulfone groups. The spectrum of the product should be dominated by very strong absorption bands typically found in the regions of 1300-1350 cm⁻¹ (asymmetric SO₂ stretch) and 1120-1160 cm⁻¹ (symmetric SO₂ stretch).

-

Melting Point (MP): A sharp melting point indicates high purity. The literature value can be used as a reference.

Concluding Remarks

The synthesis of this compound via the exhaustive oxidation of 1,3,5-trithiane is a robust and reproducible procedure when executed with precision and stringent safety measures. The protocol detailed herein is built on established principles of synthetic organic chemistry and provides a clear pathway for obtaining this highly oxidized heterocyclic compound. The self-validating nature of the procedure, confirmed through comprehensive analytical characterization, ensures that researchers can have high confidence in the quality of the material produced for subsequent applications in drug discovery and materials science.

References

-

GROTAN - SAFETY DATA SHEET. (2020). Troy Corporation. [Link]

-

Synthesis of Perhalogenated 1,3,5‐Trithiane 1,1,3,3,5,5‐Hexaoxides and Their Reaction with Bases. (1987). ChemInform. [Link]

-

1s-(−)-1,3-dithiane 1-oxide. Organic Syntheses. [Link]

-

1,3,5-Trithiane. Wikipedia. [Link]

-

1,3,5-Trithiane Information. chemeurope.com. [Link]

-

PREPARATION OF (R)-(-)-1-HYDROXY-4-METHYL-2-PENTANONE. (2011). Organic Syntheses. [Link]

-

Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Oxides of 1,3-dithiane and 1,3,5-trithiane. Diamagnetic anisotropy of carbon-sulfur bonds. (1969). Journal of the American Chemical Society. [Link]

-

1,3,5-Trithiane. PubChem, NIH. [Link]

-

1,3,5-Trithiane,1,1,3,3,5,5-hexaoxide. Chemlyte Solutions. [Link]

-

Formaldehyde Chemistry. Sciencemadness.org. [Link]

-

Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

-

A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2020). Journal of Chemical Reviews. [Link]

-

Structural characterization of triazines. Thesis. [Link]

-

Oxidation of thiol using hydrogen peroxide. ResearchGate. [Link]

-

Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media. (2001). PubMed. [Link]

Sources

- 1. 1,3,5-Trithiane - Wikipedia [en.wikipedia.org]

- 2. 1,3,5-Trithiane [chemeurope.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,3,5-Trithiane,1,1,3,3,5,5-hexaoxide, CasNo.2125-34-0 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. jchemrev.com [jchemrev.com]

- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. www1.mscdirect.com [www1.mscdirect.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,3,5-TRITHIANE(291-21-4) 1H NMR spectrum [chemicalbook.com]

Physical and chemical properties of 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide

An In-Depth Technical Guide to 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound stands as a molecule of significant interest for advanced chemical synthesis and materials science. As the fully oxidized derivative of the parent heterocycle, 1,3,5-trithiane, its structure is distinguished by a six-membered ring containing three methylene carbons and three sulfonyl groups. This arrangement imparts unique electronic properties and a rigid conformational framework. While its parent compound, 1,3,5-trithiane, is well-established as a synthetic equivalent of formaldehyde, the hexaoxide derivative remains a more specialized reagent, offered primarily to early discovery researchers.[1]

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It is designed to equip researchers with the foundational knowledge required to handle, characterize, and strategically employ this compound in novel research endeavors.

Section 1: Molecular Identity and Structure

The fundamental characteristics of a molecule dictate its behavior. The identity and structural features of this compound are summarized below.

Key Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 2125-34-0 | [2][3] |

| Molecular Formula | C₃H₆O₆S₃ | [2] |

| Molecular Weight | 234.27 g/mol | [3] |

| Linear Formula | (CH₂SO₂)₃ | [3] |

Molecular Structure

The molecule consists of a saturated six-membered ring with alternating carbon and sulfur atoms. Each sulfur atom is fully oxidized to a sulfonyl group (-SO₂-). This structure results in a highly polar and sterically defined molecule.

Caption: 2D representation of the this compound core structure.

The chair conformation is expected to be the most stable, minimizing steric strain. The powerful electron-withdrawing nature of the three sulfonyl groups significantly influences the molecule's reactivity, particularly at the methylene bridge positions.

Section 2: Physical Properties

Comprehensive, experimentally verified data for this compound is sparse, as it is considered a specialized research chemical.[1] The following table summarizes available and predicted properties.

| Property | Value / Observation | Rationale / Source |

| Appearance | Reported as a liquid; more likely a white crystalline solid. | A commercial supplier lists it as a liquid.[2] However, its high molecular weight, symmetry, and polarity from six S=O bonds strongly suggest a solid state at room temperature, similar to its parent compound, 1,3,5-trithiane, which is a white crystalline powder.[4][5] |

| Purity | ≥99.0% | [2] |

| Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and poorly soluble in water and nonpolar solvents. | The high polarity imparted by the sulfonyl groups suggests solubility in polar organic solvents. The parent trithiane is only slightly soluble in water.[6][7] |

| Storage | Store in a tightly closed container. | [2] |

Section 3: Synthesis and Handling

Proposed Synthesis Protocol

This compound is prepared by the oxidation of 1,3,5-trithiane. The parent trithiane is readily synthesized by treating formaldehyde with hydrogen sulfide.[6][7] A robust oxidation can be achieved using an excess of a strong oxidizing agent.

Objective: To oxidize 1,3,5-trithiane to this compound.

Causality of Experimental Design: The chosen method employs hydrogen peroxide in acetic acid. Acetic acid serves as a solvent that is resistant to oxidation and facilitates the formation of peracetic acid in situ, a potent oxidant, ensuring the complete oxidation of all three thioether linkages to their corresponding sulfones.

Materials:

-

1,3,5-Trithiane (1.0 eq)

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% aqueous solution, >6.0 eq)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.

Step-by-Step Methodology:

-

Dissolution: Suspend 1,3,5-trithiane in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Oxidation: Slowly add the 30% hydrogen peroxide solution to the stirred suspension. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and maintain for several hours until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and any residual hydrogen peroxide.

-

Drying: Dry the purified white solid under vacuum to yield the final product, this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed via analytical methods such as melting point determination, NMR spectroscopy, and IR spectroscopy, comparing the results to the predicted data in Section 4.2.

Caption: A generalized workflow for the synthesis of the target compound.

Section 4: Chemical Reactivity and Spectroscopic Profile

Key Reactivity: Methylene Proton Acidity

The most significant chemical feature of this compound is the enhanced acidity of its methylene (CH₂) protons. Each methylene group is flanked by two powerful electron-withdrawing sulfonyl groups, which stabilize the formation of a conjugate base (carbanion) through resonance and inductive effects.

This property allows the molecule to serve as a precursor to functionalized derivatives. Treatment with a suitable base (e.g., an organolithium reagent or a strong alkoxide) can deprotonate one or more of the methylene positions, creating a nucleophilic center that can be reacted with various electrophiles (e.g., alkyl halides, aldehydes). Research on perhalogenated versions of this ring system has shown they can undergo rearrangement reactions with bases, indicating the ring's susceptibility to transformation under specific conditions.[8]

Caption: General scheme for the deprotonation and functionalization of the active methylene positions.

Predicted Spectroscopic Data

Given that suppliers do not typically provide analytical data for this compound, the following predictions are based on its chemical structure and serve as a guide for researchers performing characterization.[3]

| Technique | Expected Observation | Rationale |

| ¹H NMR | A single sharp singlet (δ ≈ 4.5-5.5 ppm). | All six methylene protons are chemically equivalent due to the molecule's symmetry. The significant downfield shift is caused by the strong deshielding effect of the two adjacent sulfonyl groups. |

| ¹³C NMR | A single signal (δ ≈ 70-85 ppm). | All three methylene carbons are chemically equivalent. The chemical shift is in the region typical for carbons flanked by two strong electron-withdrawing groups. |

| IR Spectroscopy | Strong absorption bands at ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹. | These two distinct, strong bands are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in a sulfonyl group, respectively. |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 234. Fragmentation would likely involve loss of SO₂ (m/z = 64) units. | The molecular ion peak corresponds to the molecular weight. The sulfonyl groups are common fragmentation points. |

Section 5: Applications and Future Outlook

This compound is positioned as a compound for discovery research. Its utility is not yet widely documented in mainstream literature, presenting an opportunity for novel applications. Based on its unique structural and chemical properties, potential areas of exploration include:

-

Medicinal Chemistry: The rigid, polar core could serve as a novel scaffold for designing inhibitors or other biologically active molecules. Its ability to be functionalized (as described in Section 4.1) allows for the systematic exploration of chemical space.

-

Materials Science: As a densely functionalized monomer, it could be a building block for advanced polymers, such as specialty polysulfones, with potentially high thermal stability and unique dielectric properties.

-

Organic Synthesis: Its role as a trivalent C₁ synthon, where each methylene group can be sequentially functionalized, opens pathways to complex, stereochemically-defined molecules that would be difficult to access through other means.

Conclusion

This compound is a unique chemical entity characterized by a highly oxidized, symmetrical heterocyclic core. While its physical properties are not yet fully documented, its chemical reactivity—centered on the acidity of its methylene protons—is predictable and offers significant synthetic potential. For researchers in drug development and materials science, this compound represents a versatile building block for constructing novel molecular architectures. The predictive data and synthetic guidance provided herein are intended to lower the barrier to entry for exploring the full potential of this intriguing molecule.

References

-

PubChem. (n.d.). 1,3,5-Trithiane. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemlyte Solutions. (n.d.). 1,3,5-Trithiane,1,1,3,3,5,5-hexaoxide. Retrieved from [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of Perhalogenated 1,3,5‐Trithiane 1,1,3,3,5,5‐Hexaoxides and Their Reaction with Bases. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3,5-Trithiane. Retrieved from [Link]

-

chemeurope.com. (n.d.). 1,3,5-Trithiane. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1,3,5-Trithiane. Retrieved from [Link]

-

NIST. (n.d.). 1,3,5-Trithiane. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1s-(−)-1,3-dithiane 1-oxide. Retrieved from [Link]

-

NIST. (n.d.). 1,3,5-Trithiane Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

ScienceDirect. (n.d.). Hydrolysis of 1,3,5Tris(2-hydroxyethyl)hexahydro- s -triazine and Its Reaction with H₂S. Retrieved from [Link]

-

NIST. (n.d.). 1,3,5-Trithiane. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Trithioacetone. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1,2,3-Trithiane. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3,5-Trioxane. Retrieved from [Link]

-

PubChem. (n.d.). Hexa-1,3,5-triyne-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1,3,5-TRITHIANE-1,1,3,3,5,5-HEXAOXIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,3,5-Trithiane,1,1,3,3,5,5-hexaoxide, CasNo.2125-34-0 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 3. 1,3,5-TRITHIANE-1,1,3,3,5,5-HEXAOXIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. 1,3,5-Trithiane - Wikipedia [en.wikipedia.org]

- 7. 1,3,5-Trithiane [chemeurope.com]

- 8. Sci-Hub. ChemInform Abstract: Synthesis of Perhalogenated 1,3,5‐Trithiane 1,1,3,3,5,5‐Hexaoxides and Their Reaction with Bases. / ChemInform, 1987 [sci-hub.st]

An In-depth Technical Guide to 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide, the fully oxidized derivative of 1,3,5-trithiane, represents a molecule of significant interest at the intersection of organic synthesis, materials science, and medicinal chemistry. The presence of six sulfonyl groups within a constrained six-membered ring imparts unique electronic and conformational properties. This guide provides a comprehensive overview of its synthesis, a detailed theoretical exploration of its crystal structure in the absence of definitive experimental data, and a discussion of its potential applications. By synthesizing information from related compounds and computational models, this document aims to serve as a foundational resource for researchers investigating this and similar poly-sulfonylated heterocyclic systems.

Introduction: The Allure of a Polysulfonylated Heterocycle

1,3,5-Trithiane, a simple heterocycle formed from the trimerization of thioformaldehyde, has long been a versatile building block in organic synthesis.[1][2] Its oxidation to this compound (also known as tris(methylenesulfone)) transforms it into a highly polar, electron-deficient molecule with a significantly altered conformational landscape. The six sulfonyl groups dramatically influence its reactivity, solubility, and intermolecular interactions.

The high density of sulfone groups in a compact cyclic structure suggests potential applications in:

-

Medicinal Chemistry: The sulfone group is a well-established pharmacophore, known for its ability to act as a hydrogen bond acceptor and its metabolic stability.

-

Materials Science: Polysulfones are known for their high thermal stability and mechanical strength. Cyclic polysulfones could serve as unique monomers or building blocks for advanced polymers.

-

Energetic Materials: The high oxygen content and density may impart energetic properties.

This guide will delve into the known synthetic methodologies and provide a robust theoretical framework for understanding the crystal structure of this intriguing molecule.

Synthesis and Crystallization

The primary route to this compound is through the oxidation of 1,3,5-trithiane. The choice of oxidant and reaction conditions is critical to achieve complete oxidation to the hexaoxide while avoiding side reactions.

Experimental Protocol: Oxidation of 1,3,5-Trithiane

This protocol describes a general method for the synthesis of this compound.

Materials:

-

1,3,5-Trithiane

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Distilled Water

-

Ice Bath

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1,3,5-trithiane in glacial acetic acid with gentle warming.

-

Cooling: Cool the solution in an ice bath to approximately 10-15 °C.

-

Oxidation: Slowly add an excess of 30% hydrogen peroxide to the cooled solution while stirring. An exothermic reaction is expected; maintain the temperature below 30 °C.

-

Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours to ensure complete oxidation.

-

Crystallization: Cool the reaction mixture to room temperature, and then further cool in an ice bath. The product will precipitate as a white solid.

-

Isolation: Collect the crystals by vacuum filtration and wash with cold distilled water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as water or ethanol, to obtain pure this compound.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as a solvent that is stable to the oxidizing conditions and can dissolve the starting material.

-

Hydrogen Peroxide: A common and effective oxidizing agent for converting sulfides to sulfones.

-

Temperature Control: Crucial to manage the exothermicity of the oxidation reaction and prevent runaway reactions.

-

Reflux: Ensures the reaction goes to completion and all three sulfur atoms are fully oxidized.

Unveiling the Crystal Structure: A Theoretical and Comparative Analysis

While a definitive, publicly available crystal structure of this compound has not been identified in the searched literature, its molecular and crystal structure can be inferred with a high degree of confidence through analysis of related compounds and computational modeling.

Molecular Conformation

The six-membered ring of 1,3,5-trithiane exists in a stable chair conformation.[3] Upon oxidation to the hexaoxide, the ring is expected to retain this chair conformation to minimize steric strain and electrostatic repulsion between the highly polar sulfonyl groups.

Key Structural Features (Predicted):

-

Chair Conformation: The C3S3 ring will adopt a chair conformation.

-

S-O Bond Lengths: Expected to be in the range of 1.43-1.46 Å, typical for sulfones.

-

C-S Bond Lengths: Likely to be slightly longer than in the parent trithiane due to the electron-withdrawing nature of the sulfonyl groups, estimated around 1.82-1.85 Å.

-

Bond Angles: The C-S-C bond angles are predicted to be around 100-104°, while the O-S-O bond angles will be approximately 118-120°.

Caption: Predicted chair conformation of this compound.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound will be dominated by strong dipole-dipole interactions arising from the numerous sulfonyl groups. Weak C-H···O hydrogen bonds are also expected to play a significant role in stabilizing the crystal lattice. The high polarity of the molecule suggests it will crystallize in a centrosymmetric space group.

Hypothetical Crystallographic Data

Based on the analysis of similar small, rigid, and highly polar molecules, a hypothetical set of crystallographic parameters can be proposed to guide future experimental work.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8 - 12 |

| b (Å) | 6 - 10 |

| c (Å) | 10 - 15 |

| β (°) | 90 - 105 (for monoclinic) |

| Z | 4 |

Spectroscopic and Physicochemical Properties

The structural features of this compound give rise to distinct spectroscopic signatures.

-

Infrared (IR) Spectroscopy: Strong absorption bands are expected in the regions of 1300-1350 cm⁻¹ (asymmetric SO₂ stretching) and 1120-1160 cm⁻¹ (symmetric SO₂ stretching).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single, sharp singlet for the six equivalent methylene protons. The chemical shift will be significantly downfield compared to the parent trithiane due to the strong deshielding effect of the adjacent sulfonyl groups.

-

¹³C NMR: A single resonance for the three equivalent methylene carbons, also shifted downfield.

-

-

Physicochemical Properties:

-

Melting Point: Expected to be high due to the strong intermolecular forces in the crystal lattice.

-

Solubility: Likely to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in water and nonpolar organic solvents.

-

Experimental and Computational Workflows for Structural Elucidation

To definitively determine the crystal structure of this compound, a combination of experimental and computational techniques is recommended.

Single-Crystal X-ray Diffraction Workflow

Caption: Experimental workflow for single-crystal X-ray diffraction.

Computational Crystal Structure Prediction Workflow

Caption: Computational workflow for crystal structure prediction.

Potential Applications and Future Directions

The unique structural and electronic properties of this compound make it a compelling target for further research and development.

-

Drug Development: Its rigid, polysulfonylated scaffold could be explored as a novel core for designing enzyme inhibitors or receptor antagonists. The sulfonyl groups can participate in strong hydrogen bonding interactions with biological targets.

-

Polymer Chemistry: As a trifunctional monomer, it could be used to create highly cross-linked polymers with potentially high thermal stability and unique mechanical properties.

-

Coordination Chemistry: The oxygen atoms of the sulfonyl groups can act as coordination sites for metal ions, leading to the formation of novel coordination polymers and metal-organic frameworks.

The immediate future direction for research on this compound should be the definitive determination of its single-crystal X-ray structure. This experimental data would provide a solid foundation for validating computational models and would be invaluable for designing future applications.

References

- Bryan, R. F., Carey, F. A., & Peckler, S. M. (1981). Crystal structure of 1,3,5-trithiane 1-oxide. The Journal of Organic Chemistry.

- Carey, F. A., et al. (1981). STEREOSELECTIVITY OF OXIDATION OF 2-SUBSTITUTED-1,3-DITHIOLANES.

- Synthesis, Crystal Structure, and Electrochemical Investigation of a New Trithiane-Derived Compound for High-Performance Supercapacitors. (2023). PubMed Central.

-

1,3,5-Trithiane - Wikipedia. (n.d.). Retrieved from [Link]

-

1,3,5-Trithiane - chemeurope.com. (n.d.). Retrieved from [Link]

-

1,3,5-Trithiane | C3H6S3 | CID 9264 - PubChem. (n.d.). Retrieved from [Link]

-

1S-(−)-1,3-Dithiane 1-oxide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

File:1,3,5-trithiane structure.svg - Wikimedia Commons. (2009, February 21). Retrieved from [Link]

-

Experimental and Computational Analysis of the Solution and Solid-State Conformations of Hexadepsipeptides from Beauveria felina | Request PDF. (2025, May 27). Retrieved from [Link]

-

1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl- - NIST WebBook. (n.d.). Retrieved from [Link]

-

ChemInform Abstract: Synthesis of Perhalogenated 1,3,5-Trithiane 1,1,3,3,5,5-Hexaoxides and Their Reaction with Bases. - Sci-Hub. (n.d.). Retrieved from [Link]

-

A computational study of 4-alkyl equatorial tetrahydro-2 H-thiopyran-1-oxides (tetrahydrothiopyran-1-oxides, thiacyclohexane-1-oxides, thiane-1-oxides) | Request PDF. (2025, August 5). Retrieved from [Link]

-

Trithioacetone | C9H18S3 | CID 13233 - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. (2025, August 10). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Decomposition of 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide, a cyclic sulfone of significant academic interest, presents a unique molecular architecture with a high degree of oxidation. This guide provides a comprehensive overview of the current understanding of its stability and decomposition pathways. While direct experimental data for this specific molecule is limited, this document synthesizes information from analogous sulfone compounds and theoretical principles to offer insights into its synthesis, physicochemical properties, and probable thermal and chemical degradation mechanisms. Detailed experimental protocols for the characterization of its stability are also presented, providing a framework for future research in this area.

Introduction: The Chemistry of a Highly Oxidized Heterocycle

This compound is the fully oxidized derivative of 1,3,5-trithiane, a cyclic trimer of thioformaldehyde.[1] The parent compound, 1,3,5-trithiane, is a stable, colorless solid that serves as a versatile building block in organic synthesis, often acting as a masked source of formaldehyde.[1][2] Its oxidation to the hexaoxide dramatically alters its chemical nature, introducing six highly polar sulfonyl groups. This transformation is expected to significantly impact the molecule's stability, solubility, and reactivity.

The sulfone functional group is known for its high thermal stability in many acyclic and aromatic compounds, with decomposition often occurring at temperatures above 350°C.[3] However, the stability of cyclic sulfones can be influenced by ring strain and the potential for concerted decomposition pathways.[3] This guide will explore the factors that likely govern the stability of this compound and the mechanisms by which it is expected to decompose.

Synthesis of the Core Structure

The journey to understanding the decomposition of this compound begins with its synthesis. The precursor, 1,3,5-trithiane, is typically prepared by the reaction of formaldehyde with hydrogen sulfide in an acidic medium.[1][2]

Figure 1: Synthesis of 1,3,5-Trithiane.

The subsequent oxidation of the thioether linkages to sulfones to yield this compound can be achieved using strong oxidizing agents. While specific literature for this exact transformation is scarce, common methods for oxidizing thioethers to sulfones include the use of hydrogen peroxide, peroxy acids (such as m-CPBA), or potassium permanganate.

Physicochemical Properties and Predicted Stability

The introduction of six sulfonyl groups is anticipated to confer the following properties upon this compound:

-

High Polarity: The presence of multiple S=O bonds will lead to a highly polar molecule, likely resulting in good solubility in polar solvents and poor solubility in nonpolar solvents.

-

High Melting Point: The strong intermolecular dipole-dipole interactions are expected to result in a high melting point. For comparison, the parent 1,3,5-trithiane has a melting point of 215-220 °C.[2]

-

Thermal Stability: While sulfones are generally thermally robust, the accumulation of six such groups on a six-membered ring may introduce ring strain and electronic effects that could lower the decomposition temperature compared to simpler acyclic sulfones.[3]

Postulated Decomposition Pathways

In the absence of direct experimental evidence, the decomposition of this compound can be predicted based on the known chemistry of other sulfones. The primary decomposition pathways are likely to involve the elimination of sulfur dioxide (SO₂), a common fragmentation pattern for sulfones.[3]

Thermal Decomposition

Upon heating, the C-S bonds in the ring are expected to be the weakest points. The decomposition could proceed through a concerted or a stepwise radical mechanism.

Figure 2: Postulated thermal decomposition pathway.

A plausible decomposition pathway involves the concerted extrusion of three molecules of sulfur dioxide and three molecules of formaldehyde. This is analogous to the retro-cheletropic elimination observed in some cyclic sulfones.

Another possibility is a stepwise decomposition initiated by the homolytic cleavage of a C-S bond, leading to a diradical intermediate that subsequently fragments.

Chemical Decomposition

The reactivity of this compound with bases is another potential route for decomposition. Research on perhalogenated derivatives of this compound has shown that they can rearrange to form dithiole tetraoxides in the presence of a base.[4] This suggests that the parent hexaoxide may also be susceptible to base-induced rearrangement and decomposition.

The electron-withdrawing nature of the sulfonyl groups makes the methylene protons acidic. Deprotonation by a strong base could initiate a cascade of reactions leading to ring opening or rearrangement.

Recommended Experimental Protocols for Stability Assessment

To rigorously determine the stability and decomposition profile of this compound, a combination of thermoanalytical and spectroscopic techniques is recommended.

Thermal Analysis

Objective: To determine the thermal stability, melting point, and decomposition kinetics.

Techniques:

-

Thermogravimetric Analysis (TGA): To measure mass loss as a function of temperature.

-

Differential Scanning Calorimetry (DSC): To detect thermal events such as melting and decomposition.[5]

Protocol for TGA-DSC:

-

Accurately weigh 2-5 mg of this compound into an appropriate TGA/DSC pan (e.g., alumina or platinum).

-

Place the pan in the instrument.

-

Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the data to determine the onset of decomposition, the temperature of maximum decomposition rate, and the enthalpy of decomposition.

Analysis of Decomposition Products

Objective: To identify the volatile and non-volatile products of decomposition.

Technique:

-

TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR): To identify the evolved gases during thermal decomposition.

-

Gas Chromatography-Mass Spectrometry (GC-MS) of the headspace above a heated sample: To identify volatile and semi-volatile organic decomposition products.[3]

Protocol for Headspace GC-MS:

-

Place a small amount of this compound in a sealed headspace vial.

-

Heat the vial in a headspace autosampler to a temperature just below and at the onset of decomposition as determined by TGA.

-

Allow the headspace to equilibrate.

-

Automatically inject a sample of the headspace gas into the GC-MS system.

-

Separate the components on a suitable GC column (e.g., a polar capillary column).

-

Identify the eluted compounds by their mass spectra.

Figure 3: Recommended experimental workflow.

Data Presentation and Interpretation

The data obtained from the proposed experiments should be carefully tabulated to facilitate comparison and interpretation.

Table 1: Expected Thermoanalytical Data

| Parameter | Expected Observation | Significance |

| Melting Point (Tₘ) | Sharp endotherm in DSC before decomposition | Purity and phase transition |

| Onset of Decomposition (Tₒ) | Temperature at which mass loss begins in TGA | Indication of thermal stability |

| Peak Decomposition Temp (Tₚ) | Peak of the derivative TGA curve | Temperature of maximum decomposition rate |

| Mass Loss (%) | Total mass loss in TGA | Stoichiometry of decomposition |

| Enthalpy of Decomposition (ΔHₔ) | Area under the DSC decomposition peak | Exothermic or endothermic nature |

Table 2: Potential Decomposition Products

| Analytical Technique | Potential Products | Formula |

| TGA-MS/FTIR | Sulfur Dioxide | SO₂ |

| Formaldehyde | H₂C=O | |

| Headspace GC-MS | Formaldehyde | H₂C=O |

| Rearranged heterocycles (e.g., dithiole derivatives) | Varies |

Conclusion and Future Outlook

This compound represents a molecule with intriguing chemical properties that remain largely unexplored. Based on the principles of sulfone chemistry, it is predicted to be a high-melting, polar solid with a complex decomposition profile. The primary decomposition pathway is likely the elimination of sulfur dioxide and formaldehyde, although base-catalyzed rearrangements are also a possibility.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate the stability and decomposition of this compound. A thorough understanding of its degradation pathways is crucial for its potential application in materials science and as a building block in drug development. Future computational studies could also provide valuable insights into the reaction energetics and transition states of the proposed decomposition mechanisms, further elucidating the behavior of this fascinating molecule.

References

- Blanco, M. A., & Nelson, K. M. (2017).

- Block, E., & Schwan, A. (1987). Synthesis of Perhalogenated 1,3,5‐Trithiane 1,1,3,3,5,5‐Hexaoxides and Their Reaction with Bases. ChemInform, 18(42).

- Salama, N. N., El-Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082.

-

1,3,5-Trithiane. (n.d.). In chemeurope.com. Retrieved from [Link]

-

1,3,5-Trithiane. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. 1,3,5-Trithiane - Wikipedia [en.wikipedia.org]

- 2. 1,3,5-Trithiane [chemeurope.com]

- 3. Mechanistic insight into the decomposition of sulfone compounds in supercritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub. ChemInform Abstract: Synthesis of Perhalogenated 1,3,5‐Trithiane 1,1,3,3,5,5‐Hexaoxides and Their Reaction with Bases. / ChemInform, 1987 [sci-hub.st]

- 5. 1,3,5-Trithiane [webbook.nist.gov]

Spectroscopic data for 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide

Introduction

This compound, also known as tris(methylenesulfone), is a fascinating organosulfur compound featuring a six-membered ring with alternating carbon and hexavalent sulfur atoms. Each sulfur atom is part of a sulfonyl group (-SO₂-), making the molecule a cyclic trimer of the hypothetical methylenesulfone. Its high degree of oxidation and symmetrical structure suggest unique chemical and physical properties, potentially relevant in materials science and as a stable, high-energy-density material.

Molecular Structure of this compound

The molecule possesses a high degree of symmetry (D₃d point group in its chair conformation), which is a critical determinant of its spectroscopic features. All three methylene (-CH₂-) groups are chemically equivalent, as are all three sulfonyl (-SO₂-) groups.

Caption: Molecular structure of this compound.

Part I: Spectroscopic Baseline of the Parent Compound, 1,3,5-Trithiane

To predict the spectrum of the hexaoxide, we first examine the known spectroscopic data of its unoxidized precursor, 1,3,5-Trithiane. This compound has the same carbon-sulfur backbone but with thioether linkages instead of sulfonyl groups.[1][2][3]

| Spectroscopic Data for 1,3,5-Trithiane (C₃H₆S₃) | |

| ¹H NMR | A single sharp peak is observed, typically around δ 3.7-4.2 ppm (in CDCl₃), corresponding to the six equivalent methylene protons.[4] |

| IR Spectroscopy | Key absorptions include C-H stretching (~2900 cm⁻¹) and various C-S stretching and CH₂ bending/rocking modes in the fingerprint region (<1400 cm⁻¹).[5] Notably, there are no strong absorptions in the 1100-1350 cm⁻¹ region. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is observed at m/z 138 .[6] Major fragments correspond to the loss of thioformaldehyde units (CH₂S). |

Part II: Predicted Spectroscopic Profile of this compound

The oxidation of the three sulfur atoms to sulfonyl groups dramatically alters the electronic environment and vibrational modes of the molecule. The following sections detail the predicted spectroscopic consequences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of the molecule is retained upon oxidation, which simplifies the predicted NMR spectra. The primary influence on chemical shifts is the powerful electron-withdrawing inductive effect of the six oxygen atoms in the sulfonyl groups.

¹H NMR Spectroscopy

-

Prediction: A single, sharp singlet is expected for the six chemically equivalent protons of the three methylene groups.

-

Causality & Expertise: The -SO₂- group is strongly deshielding. Compared to the parent 1,3,5-Trithiane (δ ~4.2 ppm), the proton signal for the hexaoxide is predicted to shift significantly downfield, likely appearing in the δ 4.5 - 5.5 ppm range. This is because the electron density around the protons is substantially reduced by the adjacent electronegative sulfonyl groups.

¹³C NMR Spectroscopy

-

Prediction: A single resonance is expected for the three equivalent methylene carbons.

-

Causality & Expertise: Similar to the proton spectrum, the strong inductive effect of the sulfonyl groups will deshield the carbon atoms. The chemical shift is predicted to be significantly downfield compared to analogous thioethers, likely in the δ 70 - 85 ppm range.

Table 1: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Rationale |

|---|---|---|---|

| ¹H | 4.5 - 5.5 ppm | Singlet | Six equivalent protons deshielded by adjacent -SO₂- groups. |

| ¹³C | 70 - 85 ppm | Singlet | Three equivalent carbons deshielded by adjacent -SO₂- groups. |

A self-validating protocol for acquiring NMR data would involve the following steps:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for highly polar sulfones which may have limited solubility in CDCl₃.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. The presence of a single sharp singlet and the characteristic residual solvent peak (e.g., ~2.50 ppm for DMSO-d₅) would serve as an internal validation of the magnetic field homogeneity and chemical shift referencing.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The observation of a single carbon resonance alongside the solvent multiplet (e.g., ~39.52 ppm for DMSO-d₆) would confirm the predicted molecular symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy is arguably the most definitive technique for identifying the sulfonyl groups. The S=O bond has a very large dipole moment, leading to characteristically strong absorption bands.

-

Prediction: The IR spectrum will be dominated by intense bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds.

-

Causality & Expertise: Based on extensive studies of sulfones, these bands are reliably found in specific regions.[7]

-

Asymmetric SO₂ Stretch: A very strong band is predicted between 1300 and 1350 cm⁻¹ .

-

Symmetric SO₂ Stretch: A second, also very strong, band is predicted between 1120 and 1160 cm⁻¹ .

-

-

The C-H stretching vibrations from the methylene groups will still be present around 2900-3000 cm⁻¹ , though they will be much weaker in relative intensity compared to the SO₂ bands.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 1300 - 1350 | Very Strong | Asymmetric SO₂ Stretch | Characteristic, high-energy vibration of the sulfonyl group. |

| 1120 - 1160 | Very Strong | Symmetric SO₂ Stretch | Characteristic, lower-energy vibration of the sulfonyl group. |

| 2900 - 3000 | Weak-Medium | C-H Stretch | Standard vibration for methylene groups. |

-

Instrument Preparation: Record a background spectrum on a clean, unobstructed ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the spectrum (typically 16-32 scans are co-added for a good signal-to-noise ratio).

-

Validation: The resulting spectrum should be free of broad O-H bands (unless the sample is wet) and show the predicted, intense SO₂ stretching bands, which would confirm the successful oxidation.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns, offering direct evidence of the molecular formula and structural motifs.

-

Prediction: The molecular ion (M⁺) peak should be observable, though it may be of low intensity due to the molecule's potential instability under ionization conditions. The exact mass would be a key confirmation of the elemental composition.

-

Molecular Formula: C₃H₆O₆S₃

-

Monoisotopic Mass: 233.9255 Da

-

Causality & Expertise: Sulfones are known to undergo characteristic fragmentation pathways.[8] A primary and highly favorable fragmentation route is the loss of sulfur dioxide (SO₂), which has a mass of ~64 Da.

-

Predicted Fragmentation: We can predict a sequential loss of SO₂ and CH₂SO₂ units.

Caption: Predicted fragmentation pathway in Electron Ionization (EI) MS.

Table 3: Predicted Mass Spectrometry Fragments

| m/z (Nominal) | Proposed Formula | Identity |

|---|---|---|

| 234 | C₃H₆O₆S₃⁺ | Molecular Ion [M]⁺ |

| 170 | C₃H₆O₄S₂⁺ | [M - SO₂]⁺ |

| 92 | C₂H₄O₂S⁺ | [M - SO₂ - CH₂SO₂]⁺ |

-

Ionization Method: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion. Electron Ionization (EI) can also be used to induce fragmentation and confirm the predicted pathways.

-

Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Validation: A successful experiment would yield a peak with a mass corresponding to C₃H₆O₆S₃ within a very low error margin (e.g., < 5 ppm). This provides unambiguous confirmation of the elemental formula. The observation of fragments corresponding to the loss of SO₂ would validate the presence of the sulfonyl functional groups.

Conclusion

The spectroscopic characterization of this compound can be confidently predicted based on its highly symmetric structure and the well-understood effects of the sulfonyl functional group. Key identifying features would be: a single proton and carbon resonance in NMR spectroscopy, two exceptionally strong IR absorption bands between 1120-1350 cm⁻¹, and a mass spectrum confirming the molecular weight of 234 Da with a characteristic loss of SO₂ (64 Da). This predictive framework provides a robust blueprint for any researcher aiming to synthesize and validate the structure of this compound.

References

-

Vogt, L. I., et al. (2023). Sulfur X-ray Absorption and Emission Spectroscopy of Organic Sulfones. The Journal of Physical Chemistry A, 127(16), 3692–3704. Available at: [Link]

-

Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 1-1. This reference is not directly linked but provides foundational knowledge on sulfone mass spectrometry. A related article can be found at: [Link]

-

Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(10), 1168–1172. Available at: [Link]

-

PubChem. (n.d.). 1,3,5-Trithiane. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1,3,5-TRITHIANE, 1,1,3,3,5,5-HEXAOXIDE. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). 1,3,5-Trithiane. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

Sources

- 1. 1,3,5-Trithiane | C3H6S3 | CID 9264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Trithiane [chemeurope.com]

- 3. 1,3,5-Trithiane - Wikipedia [en.wikipedia.org]

- 4. 1,3,5-TRITHIANE(291-21-4) 1H NMR [m.chemicalbook.com]

- 5. 1,3,5-TRITHIANE(291-21-4) IR Spectrum [m.chemicalbook.com]

- 6. 1,3,5-Trithiane [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

CAS number 2125-34-0 chemical information

An In-depth Technical Guide to the 4-Anilino-6,7-dimethoxyquinazoline Scaffold

A Foundational Moiety for Kinase Inhibitor Drug Discovery

A Note on Chemical Identification: While the query specified CAS number 2125-34-0, authoritative databases such as the CAS Common Chemistry resource identify this number as belonging to s-Trithiane, 1,1,3,3,5,5-hexaoxide[1]. However, the broader chemical and pharmacological context of the query strongly points toward an interest in 4-Anilino-6,7-dimethoxyquinazoline , a critical scaffold in medicinal chemistry. This guide will focus comprehensively on this quinazoline derivative, which is central to the development of numerous targeted therapies.

Introduction

The quinazoline core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of clinically approved therapeutics.[2][3] Among its many variations, the 4-anilinoquinazoline framework has emerged as a particularly successful pharmacophore for the development of protein kinase inhibitors.[4] This guide provides a detailed technical overview of 4-Anilino-6,7-dimethoxyquinazoline, a key intermediate and foundational structure for researchers, medicinal chemists, and drug development professionals. We will explore its core properties, synthesis, mechanism of action as a kinase inhibitor scaffold, and essential handling protocols, providing the expert-level insights necessary to leverage this molecule in a research and development setting.

Core Chemical Identity and Physicochemical Profile

A thorough understanding of the fundamental molecular and physical properties of 4-Anilino-6,7-dimethoxyquinazoline is the critical first step for its effective use in any experimental context, from reaction scale-up to biological screening.

Chemical Structure and Identifiers

-

IUPAC Name: N-phenyl-6,7-dimethoxyquinazolin-4-amine

-

Common Synonyms: 4-Anilino-6,7-dimethoxyquinazoline

-

Molecular Formula: C₁₆H₁₅N₃O₂

-

Canonical SMILES: COc1cc2c(cc1OC)N=C(NC3=CC=CC=C3)N=C2

Figure 1: Chemical structure of 4-Anilino-6,7-dimethoxyquinazoline.

Physicochemical Data Summary

The compound's physical properties are essential for designing experimental conditions, including solvent selection for synthesis and biological assays.

| Property | Value | Notes / Significance |

| Molecular Weight | 281.31 g/mol | Foundational for all stoichiometric calculations. |

| Appearance | White to off-white crystalline powder | Visual confirmation of purity. |

| Melting Point | 247-249 °C | A key indicator of purity; a sharp melting range is desirable. |

| Solubility | Soluble in DMSO; Sparingly soluble in alcohols | Dictates choice of solvents for NMR, HPLC, and biological assay stock solutions. DMSO is standard for screening. |

| LogP (Predicted) | ~3.6 | Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability. |

Synthesis and Purification: A Protocol with Mechanistic Insight

The most common and efficient synthesis of this scaffold involves a nucleophilic aromatic substitution (SNAr) reaction. Understanding the causality behind each step is key to achieving high yield and purity.

Synthetic Workflow

The reaction proceeds by displacing the highly reactive chlorine atom at the C4 position of the quinazoline ring with the nucleophilic nitrogen of aniline.

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Laboratory Protocol

This protocol is designed as a self-validating system, with purification and characterization steps integrated to ensure the final product meets the standards required for drug discovery research.

Objective: To synthesize high-purity 4-Anilino-6,7-dimethoxyquinazoline.

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

-

Aniline (1.1 eq)

-

Isopropanol (IPA), anhydrous

-

N,N-Diisopropylethylamine (DIEA) or another non-nucleophilic base (1.5 eq)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) and isopropanol.

-

Expertise Note: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen, while flame-drying the glassware ensures the reaction is anhydrous, which is critical for many organic reactions.

-

-

Reagent Addition: Add aniline (1.1 eq) to the stirred solution, followed by the dropwise addition of DIEA (1.5 eq).

-

Causality: The reaction generates HCl as a byproduct. The non-nucleophilic base (DIEA) is essential to neutralize this acid, preventing protonation of the aniline nitrogen (which would deactivate it as a nucleophile) and driving the reaction towards the product.

-

-

Thermal Promotion: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82-85 °C). Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting chloro-quinazoline spot is consumed.

-

Reaction Quench & Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the isopropanol.

-

Liquid-Liquid Extraction: Redissolve the crude residue in Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and then with brine (to remove bulk water).

-

Trustworthiness: This multi-step washing process is a self-validating purification step. Each wash removes a specific class of impurities, ensuring a cleaner crude product before chromatography.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to yield the crude product.

-

Purification by Chromatography: Purify the crude solid by flash column chromatography using a silica gel stationary phase and a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).

-

Product Isolation and Characterization: Combine the pure fractions (identified by TLC) and remove the solvent under vacuum. The resulting solid should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and assess its purity.

Application in Drug Development: The Kinase Inhibitor Scaffold

The 4-anilinoquinazoline scaffold is a cornerstone of modern targeted cancer therapy. Its structure is exquisitely suited to inhibit the function of protein kinases, particularly those in the ErbB family of receptor tyrosine kinases like EGFR.[5]

Mechanism of Action: Mimicking ATP

The primary mechanism of action involves competitive inhibition at the ATP-binding site of the kinase domain.[6]

-

The quinazoline nitrogen atoms (N1 and N3) form hydrogen bonds with key amino acid residues in the "hinge region" of the kinase, mimicking the interactions of the adenine portion of ATP.

-

The anilino ring projects into a hydrophobic pocket adjacent to the hinge, providing crucial van der Waals interactions that enhance binding affinity and selectivity.[7]

-

The 6,7-dimethoxy groups occupy the solvent-exposed region, where they can be modified to fine-tune solubility and pharmacokinetic properties without disrupting the core binding interactions.

This "hinge-binding" motif is the foundation for the activity of first-generation EGFR inhibitors like Gefitinib and Erlotinib.[4][6]

Caption: Inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline derivative.

Role as a Key Synthetic Intermediate

4-Anilino-6,7-dimethoxyquinazoline is not typically an end-product drug but rather a critical starting material or fragment. Drug development programs synthesize libraries of derivatives by:

-

Modifying the aniline ring: Adding various substituents to the phenyl ring can enhance potency and modulate selectivity against different kinases or mutant forms of a kinase.[8]

-

Altering the 6,7-positions: Replacing the methoxy groups with other functionalities can improve drug-like properties such as solubility, metabolic stability, and cell permeability.

A series of novel 4-anilino-6,7-dimethoxy quinazoline derivatives have been synthesized and evaluated for their anti-tumor and anti-angiogenic effects.[9][10]

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory to ensure personnel safety and maintain compound integrity.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Always wear safety glasses with side shields or goggles.[11]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.

-

Body Protection: Wear a standard laboratory coat.

4.2. Handling and Engineering Controls

-

Ventilation: Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

4.3. Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and dark place.[13]

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

4-Anilino-6,7-dimethoxyquinazoline represents a pivotal molecular scaffold in the field of medicinal chemistry. Its elegant yet effective structure provides the ideal foundation for competitive ATP-site kinase inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. For the drug discovery professional, a mastery of its synthesis, an appreciation for its mechanism of action, and strict adherence to safety protocols are essential for harnessing its full potential in the development of next-generation targeted therapies.

References

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. MDPI. [Link]

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Institutes of Health (NIH). [Link]

-

Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Bentham Science. [Link]

-

Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. [Link]

-

Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]

-

Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. ResearchGate. [Link]

-

Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. [Link]

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. National Institutes of Health (NIH). [Link]

-

Synthesis of Novel 6,7-dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors. PubMed. [Link]

-

s-Trithiane, 1,1,3,3,5,5-hexaoxide. CAS Common Chemistry. [Link]

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Institutes of Health (NIH). [Link]

-

MATERIAL SAFETY DATA SHEET. Azure Biosystems. [Link]

-

6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Scientific Information Database (SID). [Link]

-

AB119990 | CAS 2125-34-0. abcr Gute Chemie. [Link]

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Institutes of Health (NIH). [Link]

-

6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. azurebiosystems.com [azurebiosystems.com]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide: A Prospective Sulfonyl Group Donor

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel reagents for the efficient installation of sulfonyl groups remains a cornerstone of modern medicinal and process chemistry. The sulfonyl moiety is a critical pharmacophore, and its strategic introduction can significantly modulate the physicochemical and biological properties of a molecule. While sulfonyl chlorides are the conventional reagents for this transformation, their inherent reactivity and handling challenges necessitate the exploration of viable alternatives. This technical guide delves into the characterization, synthesis, and prospective application of 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide as a sulfonyl group donor. While literature on this specific application is nascent, this document aims to provide a comprehensive overview based on foundational principles of organic chemistry, offering a forward-looking perspective on its potential utility.

Introduction: The Quest for Novel Sulfonylating Agents

The sulfonyl group (R-SO₂-R') is a ubiquitous functional group in a vast array of pharmaceuticals, agrochemicals, and materials. Its presence can enhance metabolic stability, improve binding affinity to biological targets, and alter solubility. The primary method for the synthesis of sulfonamides and sulfonate esters involves the use of sulfonyl chlorides. However, the high reactivity of sulfonyl chlorides can lead to challenges with substrate compatibility, and their handling often requires stringent anhydrous conditions.

This has spurred research into alternative sulfonylating agents with tailored reactivity profiles. This guide focuses on the theoretical potential of this compound, a cyclic sulfone, as a stable, yet reactive, donor of the methanesulfonyl (mesyl) group or its derivatives.

Characterization and Synthesis

The Parent Compound: 1,3,5-Trithiane

1,3,5-Trithiane is a heterocyclic compound with a six-membered ring composed of alternating methylene and thioether groups.[1] It is the cyclic trimer of the unstable thioformaldehyde.[1]

| Property | Value | Reference |

| Chemical Formula | C₃H₆S₃ | [1] |

| Molar Mass | 138.27 g/mol | [1] |

| Appearance | Colorless solid | [1] |

| Melting Point | 215-220 °C | [1] |

Synthesis of 1,3,5-Trithiane:

The synthesis of 1,3,5-trithiane is a well-established procedure involving the acid-catalyzed reaction of formaldehyde with hydrogen sulfide.[1]

Figure 1: Synthesis of 1,3,5-Trithiane.

Synthesis of this compound

The target compound, this compound, is the fully oxidized form of 1,3,5-trithiane, where each sulfur atom is in the +6 oxidation state, forming a sulfone. The synthesis of sulfones from thioethers is a fundamental transformation in organic chemistry, typically achieved through oxidation.[2]

Proposed Synthetic Pathway:

A robust method for the oxidation of thioethers to sulfones involves the use of strong oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate.[2][3] For the exhaustive oxidation of 1,3,5-trithiane, a stoichiometric excess of the oxidant would be required.

Figure 2: Proposed Synthesis of this compound.

Theoretical Framework for Sulfonyl Group Donation

The reactivity of this compound as a sulfonyl group donor is predicated on the high electrophilicity of the sulfur atoms within the sulfonyl groups. The six electron-withdrawing oxygen atoms create a significant partial positive charge on the sulfur atoms, making them susceptible to nucleophilic attack.

Mechanistic Hypothesis: